4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Catalog No.
S8297433
CAS No.
M.F
C14H17FN2O2
M. Wt
264.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undeca...

Product Name

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

IUPAC Name

4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Molecular Formula

C14H17FN2O2

Molecular Weight

264.29 g/mol

InChI

InChI=1S/C14H17FN2O2/c15-11-1-3-12(4-2-11)17-10-14(19-9-13(17)18)5-7-16-8-6-14/h1-4,16H,5-10H2

InChI Key

QUMXANXLCLTLLL-UHFFFAOYSA-N

SMILES

C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetic compound characterized by a unique spirocyclic structure that features an oxa and diaza moiety. This compound belongs to a broader class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have garnered attention due to their potential pharmacological properties. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be attributed to its functional groups, which can undergo various reactions typical for amides and ethers. For instance:

  • Nucleophilic Substitution: The diaza component can participate in nucleophilic substitution reactions, particularly under basic conditions.
  • Hydrolysis: The compound may hydrolyze in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
  • Reduction: The carbonyl group in the spiro structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Research indicates that 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibits dual activity as a ligand for both the sigma receptor and the mu-opioid receptor. These receptors are implicated in various physiological processes, including pain modulation and mood regulation. Compounds with such dual activity are of significant interest for developing analgesics with reduced side effects compared to traditional opioids .

The synthesis of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Framework: This is often achieved through cyclization reactions involving appropriate precursors containing both nitrogen and oxygen functionalities.
  • Substitution Reactions: The introduction of the fluorophenyl group can be accomplished through electrophilic aromatic substitution or coupling reactions.
  • Final Modifications: Further modifications may involve protecting groups or functionalization steps to enhance solubility or bioactivity.

The primary applications of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one lie in pharmacology and medicinal chemistry:

  • Pain Management: Due to its activity on opioid receptors, it has potential as a novel analgesic.
  • Neuroscience Research: Its interaction with sigma receptors makes it valuable for studies related to neurodegenerative diseases and mental health disorders.

Interaction studies have demonstrated that 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one binds effectively to sigma and mu-opioid receptors, suggesting its potential as a dual-action therapeutic agent. These studies typically involve radiolabeled ligands and receptor binding assays to quantify affinity and efficacy at these targets .

Several compounds share structural similarities with 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which can be compared based on their pharmacological profiles:

Compound NameStructureKey FeaturesBiological Activity
4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneStructureNo fluorine substitutionMu-opioid receptor activity
9-(4-Bromo-3-chloro-2-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one-Bromine and chlorine substitutionsEnhanced sigma receptor affinity
12-Ethyl-8-[2-(2-amino-thiazol)]-Contains thiazole ringPotential anti-inflammatory properties

Uniqueness

The uniqueness of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one lies in its specific combination of fluorine substitution on the phenyl ring and its dual receptor activity, which may offer advantages in terms of potency and selectivity compared to other similar compounds.

IUPAC Nomenclature and Structural Features

The IUPAC name 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one systematically describes its architecture:

  • A spiro[5.5]undecane core, where two cyclohexane rings share a single atom (spiro junction).
  • 1-oxa-4,9-diaza substitution, indicating one oxygen and two nitrogen atoms at positions 1, 4, and 9.
  • A 4-fluorophenyl group attached to position 4 of the spiro system.

The molecular formula is C₁₄H₁₇FN₂O₂ (molecular weight: 264.29 g/mol), with a polar surface area of 42 Ų and a LogP of 0.44, suggesting moderate hydrophilicity. Key structural parameters include:

PropertyValue
Rotatable bonds1
Hydrogen bond donors1
Hydrogen bond acceptors3
Rings3 (2 cyclohexane + benzene)

The spirocyclic framework imposes conformational rigidity, which is critical for receptor-binding selectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is limited, analogous spiro derivatives exhibit distinct patterns:

  • ¹H NMR: Protons adjacent to the spiro junction (e.g., CH₂ groups) resonate as multiplet clusters between δ 1.6–2.4 ppm. The fluorophenyl aromatic protons appear as doublets (δ 6.9–7.3 ppm) due to coupling with fluorine.
  • ¹³C NMR: The carbonyl (C=O) signal is observed near δ 170–175 ppm, while sp³ carbons in the diazaspiro rings resonate between δ 20–60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum features:

  • A strong C=O stretch at ~1,712 cm⁻¹.
  • Aromatic C-F vibrations at ~1,230 cm⁻¹.
  • N-H and O-H stretches (if present) between 3,200–3,500 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 264.1 ([M]⁺), with fragmentation pathways involving loss of the fluorophenyl group (-95 Da) and cleavage of the spiro ring.

X-ray Crystallography and Conformational Analysis

No published X-ray structures of this specific compound exist. However, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives adopt a chair-boat conformation in the spiro rings, stabilized by intramolecular hydrogen bonding between the oxa oxygen and proximal NH groups. The fluorophenyl group typically occupies an equatorial position to minimize steric strain.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations on similar spiro compounds reveal:

  • Electrostatic potential maps show electron-deficient regions near the fluorophenyl group, enhancing π-π stacking with aromatic residues in receptor pockets.
  • Frontier molecular orbitals (HOMO-LUMO gaps of ~4.5 eV) suggest moderate reactivity, aligning with its stability under physiological conditions.
  • Molecular docking studies posit that the spiro scaffold’s rigidity enables precise orientation of pharmacophoric elements (e.g., fluorophenyl, carbonyl) within opioid and sigma receptor binding sites.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.12740595 g/mol

Monoisotopic Mass

264.12740595 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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